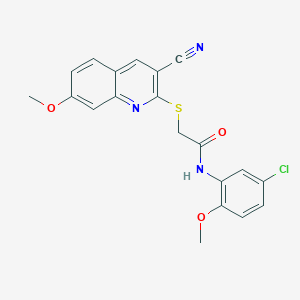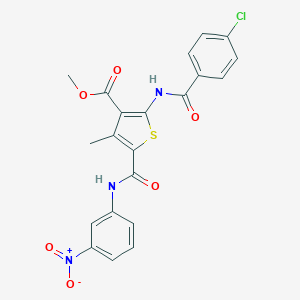![molecular formula C20H16O4 B417983 6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate CAS No. 328022-19-1](/img/structure/B417983.png)
6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate
Overview
Description
“6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate” is a chemical compound with the linear formula C29H25NO6 . It has a molecular weight of 483.526 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C29H25NO6 . The molecular weight of this compound is 483.526 .Scientific Research Applications
1. Biological Activity and Pharmacological Screening
Modified coumarins, including 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, have been synthesized and studied for their biological activity. Mannich bases of these compounds have shown potential in pharmacological applications, exhibiting stimulant effects on the central and peripheral nervous systems with neuroleptic and tranquilizing activities (Garazd et al., 2002).
2. Fluorescence and Metal Interaction Properties
Research into fluorescence probes has incorporated 7,8,9,10-tetrahydrobenzo[c]chromen-6-one derivatives. These compounds have been identified as fluorescent molecules, displaying fluorescence enhancement in the presence of metals, which can be significant in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
3. Synthesis Methodologies
Studies have developed methods for cyclizing aryl bromobenzoates and bromocyclohex-1-enecarboxylates to yield 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. These methodologies, such as microwave-assisted cyclization, are crucial for the efficient synthesis of these compounds (Dao et al., 2018).
4. Peptide-Conjugate Synthesis
7,8,9,10-tetrahydrobenzo[c]chromen-6-one has been used to prepare amino acid conjugates, utilizing peptide-chemistry methods. This research offers potential in developing new compounds for biological applications (Garazd et al., 2002).
5. Anti-Inflammatory Potential
Oxygenated heterocyclic metabolites derived from natural sources, including tetrahydrobenzo[c]chromen derivatives, have been identified for their anti-inflammatory activities. These metabolites show potential as therapeutic lead compounds in pharmaceutical applications (Chakraborty & Raola, 2018).
6. Novel Synthesis Methods for Fused Heterocycles
Efficient methodologies for synthesizing benzo[c]chromenes, carbazoles, and other fused heterocycles have been developed. These methods, involving intramolecular O-/N-arylations, are significant for the synthesis of complex organic compounds (Singha et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h1-3,6-7,10-12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDDEFTKCWERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-8-methyl-N-(phenylmethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B417902.png)
![N-{4-nitro-2-methoxyphenyl}-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417904.png)
![Methyl 5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-2-({[4-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417907.png)
![N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417909.png)

![Methyl 4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417914.png)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417916.png)
![N-{4-nitrophenyl}-2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417917.png)
![Methyl 5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417919.png)
![N-[4-(ethyloxy)phenyl]-2-({5-methyl-4-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417920.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417922.png)
![2-chloro-N'-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzohydrazide](/img/structure/B417923.png)
